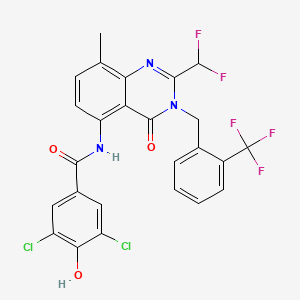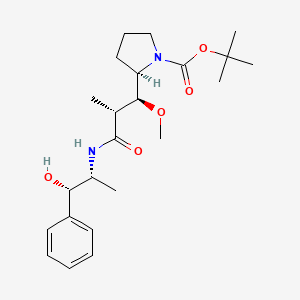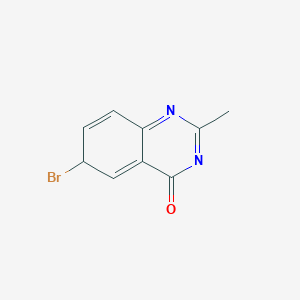
6-bromo-2-methyl-6H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-methyl-6H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 6th position and a methyl group at the 2nd position in the quinazolinone ring structure imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methyl-6H-quinazolin-4-one typically involves the reaction of 5-bromo anthranilic acid with isonictinoly chloride in the presence of acetic anhydride. This intermediate is then further reacted with p-amino acetophenone to obtain the desired quinazolinone derivative . Another method involves the reaction of 2-amino-4(3H)-quinazolinone with bromine in the presence of thiourea to yield this compound .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance reaction efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-2-methyl-6H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are important for the synthesis of complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, thiourea, acetic anhydride, and various nucleophiles such as amines and thiols. Reaction conditions often involve the use of catalysts, such as palladium acetate, and solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include substituted quinazolinone derivatives, which can exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6-bromo-2-methyl-6H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation . The compound can also interfere with DNA synthesis and repair mechanisms, leading to the inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
6-bromo-4-hydroxyquinazoline: Similar in structure but with a hydroxyl group at the 4th position instead of a methyl group.
2-methyl-4(3H)-quinazolinone: Lacks the bromine atom at the 6th position.
6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-one: Contains a pyridyl group at the 2nd position instead of a methyl group.
Uniqueness
The presence of both a bromine atom at the 6th position and a methyl group at the 2nd position makes 6-bromo-2-methyl-6H-quinazolin-4-one unique among quinazolinone derivatives. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds .
Propiedades
Fórmula molecular |
C9H7BrN2O |
|---|---|
Peso molecular |
239.07 g/mol |
Nombre IUPAC |
6-bromo-2-methyl-6H-quinazolin-4-one |
InChI |
InChI=1S/C9H7BrN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4,6H,1H3 |
Clave InChI |
DAYDOWHZLUWGKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=O)C2=CC(C=CC2=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-N-(1-Ethyl-2-Oxo-1,2-Dihydrobenzo[cd]indol-6-Yl)-2-Methoxybenzenesulfonamide](/img/structure/B12367465.png)

![8-[4-[(dimethylamino)methyl]-2-methylphenyl]-5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]imidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B12367477.png)

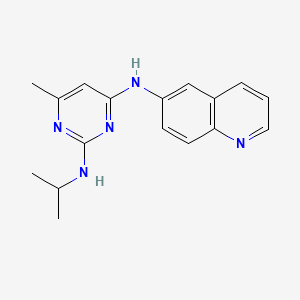
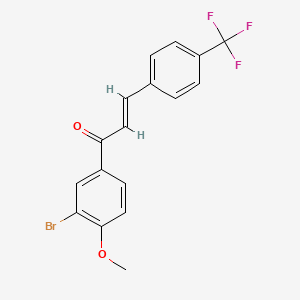
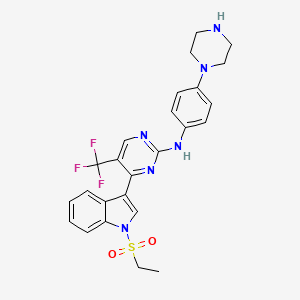
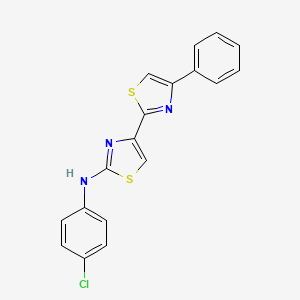
![N-[(R)-1-[(S)-1-(Butane-1-sulfonylaminocarbonyl)-2-methyl-propylcarbamoyl]-2-(4-isoxazol-5-yl-phenyl)-ethyl]-3,5,N-trimethyl-benzamide](/img/structure/B12367501.png)
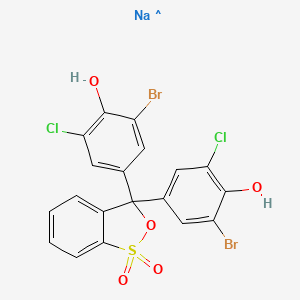
![(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B12367521.png)
